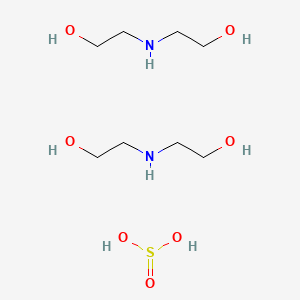
Bis(bis(2-hydroxyethyl)ammonium) sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bis(2-hydroxyethyl)ammonium) sulphite is a chemical compound with the molecular formula C4H16N2O5S. It is also known as ethanol, 2-amino-, sulfite (2:1) (salt). This compound is characterized by its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups bonded to a sulphite ion. It is commonly used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) sulphite typically involves the reaction of ethanolamine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{SO}_2 \rightarrow (\text{HOCH}_2\text{CH}_2\text{NH}_3)_2\text{SO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethanolamine and sulfur dioxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bis(bis(2-hydroxyethyl)ammonium) sulphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the investigation of cellular processes and enzyme activities.
Industry: This compound is used in the production of environmentally friendly lubricants and additives.
Mechanism of Action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) sulphite involves its interaction with molecular targets and pathways within cells. The compound can act as a reducing agent, influencing redox reactions and cellular metabolism. It may also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Bis(tris(hydroxyethyl)ammonium) sulphate
- Bis(2-hydroxyethyl)ammonium erucate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) sulphite is unique due to its specific structure and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential. For example, its ability to act as both a reducing agent and a substrate in substitution reactions makes it versatile for various scientific and industrial uses.
Properties
CAS No. |
98072-25-4 |
|---|---|
Molecular Formula |
C8H24N2O7S |
Molecular Weight |
292.35 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfurous acid |
InChI |
InChI=1S/2C4H11NO2.H2O3S/c2*6-3-1-5-2-4-7;1-4(2)3/h2*5-7H,1-4H2;(H2,1,2,3) |
InChI Key |
XMAXOLKEZRLIOL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.C(CO)NCCO.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


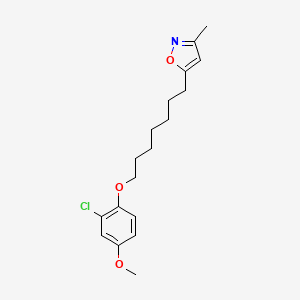


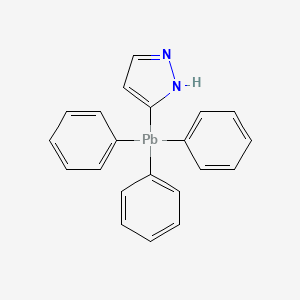
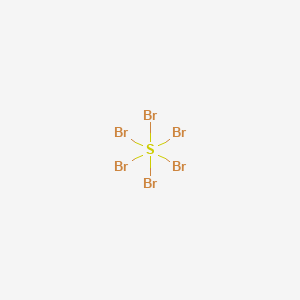

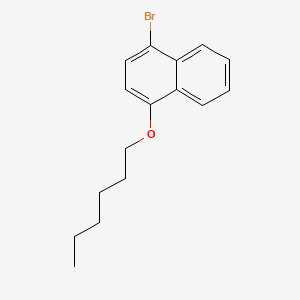
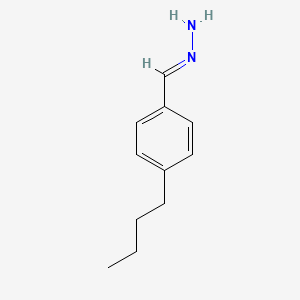
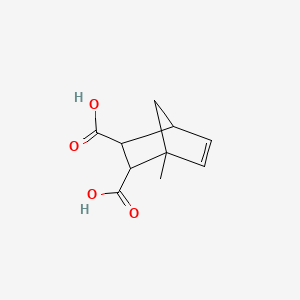



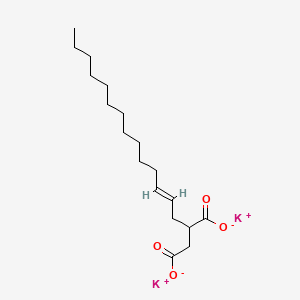
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
